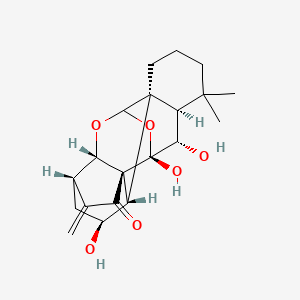
MM 47755
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MM 47755 is a complex organic compound belonging to the class of angucyclines. These compounds are characterized by their polyketide structure based on the benz[a]anthracene skeleton, with the central ring of the anthracene moiety being a para-quinone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MM 47755 typically involves the sequential conversion of 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and its derivatives into the corresponding amides, followed by endo-cyclization under the influence of sodium nitrite in acetic acid . This method is commonly used to form the 1,2,3-triazin-4-one ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
MM 47755 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
MM 47755 has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of MM 47755 involves its interaction with cellular proteins and enzymes. For instance, in its anticancer role, the compound targets key proteins such as kinases, topoisomerases, and matrix metalloproteinases, inhibiting their activity and thereby preventing cancer cell proliferation . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
9,10-dimethylanthracene: Known for its high fluorescence quantum yield and used in triplet–triplet annihilation systems.
3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione: A closely related compound with similar structural features.
Uniqueness
MM 47755 is unique due to its specific substitution pattern and the presence of the oxidanyl group, which imparts distinct chemical and biological properties. Its ability to form stable quinone structures and its potential as an anticancer agent make it a compound of significant interest in scientific research .
Propiedades
Fórmula molecular |
C20H16O5 |
|---|---|
Peso molecular |
336.3 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-8-methoxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C20H16O5/c1-20(24)8-10-6-7-12-17(15(10)13(21)9-20)19(23)11-4-3-5-14(25-2)16(11)18(12)22/h3-7,24H,8-9H2,1-2H3/t20-/m1/s1 |
Clave InChI |
XZLGWJORNHETKI-HXUWFJFHSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
SMILES isomérico |
C[C@]1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
SMILES canónico |
CC1(CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC)O |
Sinónimos |
3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-2H-benz(a)anthracene-1,7,12-trione 6-deoxy-8-O-methylrabelomycin 8-O-methyltetrangomycin benz(a)anthracene-1,7,12(2H)-trione, 3,4-dihydro-3-hydroxy-8-methoxy-3-methyl-, (-)- MM 47755 MM-47755 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


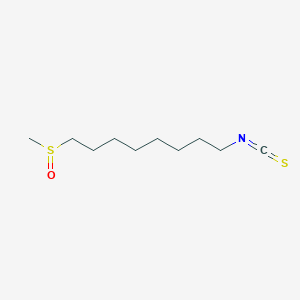
![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)

![(5S)-5-ethyl-5-hydroxy-14-[(4-methylpiperazin-1-yl)methyl]-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B1244058.png)
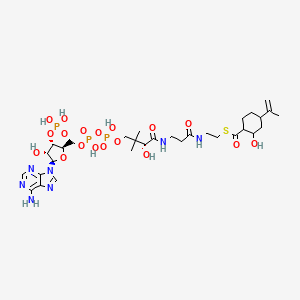
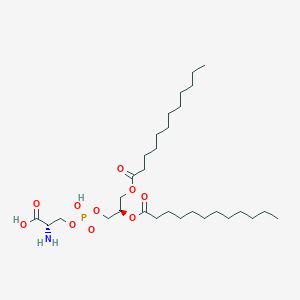
![2-{[(4-METHYLPIPERAZINO)METHYLENE]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-3-YL CYANIDE](/img/structure/B1244065.png)
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)

![(1Z)-2-(4-chlorophenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B1244069.png)

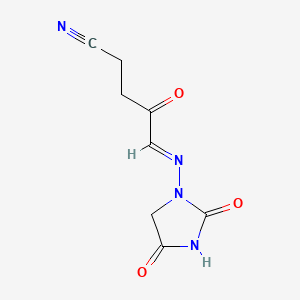
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(3S)-pyrrolidin-3-yl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1244072.png)
